1-Ethyl-3-methylimidazolium hydrogen sulfate
Overview
Description
1-Ethyl-3-methylimidazolium hydrogen sulfate is a type of ionic liquid that has garnered attention due to its potential applications in various fields such as catalysis, electrochemistry, and solvent systems. Ionic liquids are salts that are liquid at room temperature and exhibit unique properties like low volatility, high thermal stability, and the ability to dissolve a wide range of materials. The structure of 1-ethyl-3-methylimidazolium hydrogen sulfate consists of an ethyl-methylimidazolium cation paired with a hydrogen sulfate anion.
Synthesis Analysis
The synthesis of related ionic liquids has been explored in several studies. For instance, 1-butyl-3-methylimidazolium hydrogen sulfate [bmim]HSO4, a compound with a similar structure, has been synthesized and used as a catalyst for chemical reactions . Although the exact synthesis of 1-ethyl-3-methylimidazolium hydrogen sulfate is not detailed in the provided papers, it can be inferred that similar methods could be applied for its preparation.
Molecular Structure Analysis
The molecular structure of 1-ethyl-3-methylimidazolium hydrogen sulfate and its analogs has been studied using various techniques such as X-ray diffraction, molecular dynamics, and spectroscopy . These studies reveal that the ionic liquid exhibits nanoscale structural heterogeneity and conformational isomerism, which are influenced by the length of the alkyl chain on the anion and the interactions between the cation and anion.
Chemical Reactions Analysis
1-Ethyl-3-methylimidazolium hydrogen sulfate-related ionic liquids have been used as catalysts in several chemical reactions. For example, 1-methylimidazolium hydrogen sulfate has been used in the synthesis of dihydropyrimidinones and hydroquinazoline-diones . Similarly, [bmim]HSO4 has been employed for the formylation of alcohols . These studies demonstrate the catalytic efficiency and reusability of these ionic liquids in promoting various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-ethyl-3-methylimidazolium hydrogen sulfate and its derivatives have been extensively studied. The addition of cosolvents to ionic liquids like [Emim][EtSO4] has been shown to decrease both the average solvation time and rotational relaxation times, indicating a decrease in viscosity . Dielectric relaxation studies have provided insights into the polarization dynamics and the roles of rovibrational and translational components in the microwave and terahertz regions . Additionally, the densities and viscosities of various 1-ethyl-3-methylimidazolium-based ionic liquids have been measured, and the effects of increasing the alkyl chain length of the sulfate-based anion on these properties have been analyzed .
Scientific Research Applications
1. Hydrogen Bonding Interactions and Industrial Applications
1-Ethyl-3-methylimidazolium ethyl sulfate (EMIES), closely related to 1-Ethyl-3-methylimidazolium hydrogen sulfate, shows potential in industrial applications. Research involving attenuated total reflectance infrared spectroscopy, (1)H NMR spectroscopy, and quantum chemical calculations highlights its molecular interactions with water. These interactions are critical for understanding its behavior in various industrial contexts (Zhang, Wang, & Yu, 2010).
2. Catalytic Applications in Organic Synthesis
1-Butyl-3-methylimidazolium hydrogen sulfate, a variant of the compound , has been used as an efficient and reusable acidic ionic liquid catalyst. It's been employed in the formylation of alcohols at room temperature with notable selectivity and yields, demonstrating its potential in synthetic organic chemistry (Niknam, Zolfigol, Saberi, & Khonbazi, 2009).
3. Synthesis of Low-cost Ionic Liquids
1-Ethyl-3-methylimidazolium hydrogen sulfate plays a role in the efficient preparation of low-cost ionic liquids. These ionic liquids, which include methyl- and ethyl-sulfate anions, are prepared under ambient conditions, offering cost-effective alternatives for various applications (Holbrey et al., 2002).
4. Thermodynamic Modeling in Methane Hydrate Studies
The study of methane hydrate dissociation conditions in the presence of imidazolium-based aqueous ionic liquid solutions, including 1-ethyl-3-methylimidazolium hydrogen sulfate, is significant in understanding thermodynamic inhibition behavior. This research is vital for applications in energy and environmental science (Zare, Haghtalab, Ahmadi, & Nazari, 2013).
5. Electrochemical Applications
The synthesis and characterization of 1-Ethyl-3-methylimidazolium hydrogen sulfate have enabled its application in electrochemistry, particularly in the electrolysis of aluminum. The compound's stability, electrical conductivity, and otherphysical properties make it suitable for use as an electrolyte in such processes, demonstrating its potential in the field of electrochemical applications (Jiang-hua, Yu-ping, Hui-quan, & Yi, 2007).
6. Synthesis of Polyhydroquinoline Derivatives
3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate, another derivative, has been used as an efficient catalyst in the synthesis of ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates. This demonstrates the compound's utility in facilitating clean and simple synthesis processes, yielding products in high amounts over short reaction times (Khaligh, 2014).
7. High Viscosity and Structural Study
A study on the high viscosity of imidazolium ionic liquids with the hydrogen sulfate anion, including 1-ethyl-3-methylimidazolium hydrogen sulfate, reveals insights into the structural origins of this property. This research is crucial for understanding the behavior of these ionic liquids in various applications, especially where viscosity plays a significant role (Ribeiro, 2012).
8. Potential in Biomolecule Determination
The use of 1-ethyl-3-methylimidazolium ethyl sulfate in the electropolymerization of L-cysteine and electrodeposition of nickel nanoparticles demonstrates its potential in the determination of biomolecules. This application is significant in the field of biochemistry and clinical diagnostics (Babu, Prabhu, & Narayanan, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.H2O4S/c1-3-8-5-4-7(2)6-8;1-5(2,3)4/h4-6H,3H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKDSQCZNUUQIF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.OS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049300 | |
Record name | 1-Ethyl-3-methylimidazolium hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-methylimidazolium hydrogen sulfate | |
CAS RN |
412009-61-1 | |
Record name | 1-Ethyl-3-methylimidazolium hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-3-methylimidazolium hydrogen sulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.